2,7-Dimethylacridine
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Overview
Description
2,7-Dimethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two methyl groups attached to the acridine core at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethylacridine can be synthesized through various methods. One common approach involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization . Another method involves the photochemical reaction of di(para-tolyl)amine with bromoform, utilizing microsecond impulse photolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Brominated acridine derivatives.
Scientific Research Applications
2,7-Dimethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,7-Dimethylacridine involves its ability to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation can lead to DNA damage, making it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
2,7-Dimethylacridine can be compared with other acridine derivatives:
1,8-Dimethylacridine: Similar in structure but with methyl groups at positions 1 and 8.
2,7-Bis(bromomethyl)acridine: Contains bromomethyl groups instead of methyl groups, leading to different reactivity and applications.
Amsacrine: An aminoacridine derivative used clinically to treat acute leukemia and lymphoma.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
88844-42-2 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,7-dimethylacridine |
InChI |
InChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3 |
InChI Key |
ITLFEIRERKXAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1 |
Origin of Product |
United States |
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